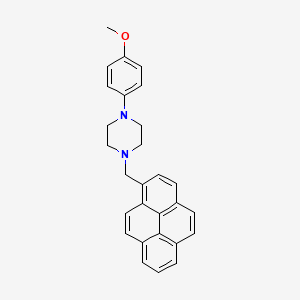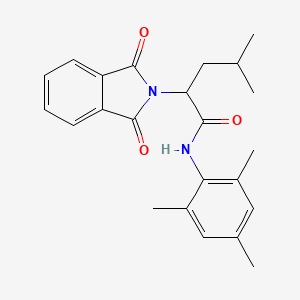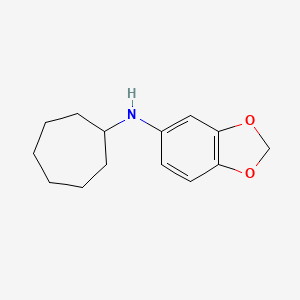![molecular formula C22H18N2O2S B5196522 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide (BMB) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a small molecule that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and apoptosis. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has several advantages for lab experiments, including its small molecular weight, ease of synthesis, and potential applications in various fields. However, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide also has limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
For N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide include the development of more potent and selective analogs for the treatment of various diseases and the use of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide as a tool for the study of various biological processes.
Métodos De Síntesis
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide can be synthesized through various methods, including the reaction of 2-amino-5-methylbenzothiazole with 4-methoxybenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is purified through column chromatography. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide can also be synthesized through the reaction of 2-amino-5-methylbenzothiazole with 4-methoxybenzoyl isocyanate. The reaction takes place in the presence of a base such as pyridine, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has also been shown to have anticancer properties through the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-7-8-16(22-24-18-5-3-4-6-20(18)27-22)13-19(14)23-21(25)15-9-11-17(26-2)12-10-15/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANJJFBYKTXYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5196439.png)
![3-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5196450.png)
![ethyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5196475.png)


![2-(2-furyl)-3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5196499.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbenzenesulfonamide](/img/structure/B5196506.png)
![3-bromo-4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5196507.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5196514.png)
![2-(4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5196520.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5196530.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)
